5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole - 1053656-53-3

5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole

Catalog Number: EVT-1686002
CAS Number: 1053656-53-3
Molecular Formula: C14H16FN3O3
Molecular Weight: 293.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N,N’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-(4-hydroxyphenyl)acetimidamide)

    Compound Description: This compound is a symmetrical 2,5-difunctionalized 1,3,4-oxadiazole. It exhibited potent antimicrobial activity in studies by Samarat et al. (2019).

    Relevance: This compound shares the core 1,3,4-oxadiazole ring system with 5-(tert-Butyloxycarbonylamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole. Both compounds belong to the broader class of oxadiazole derivatives, which are known for their diverse biological activities, including antimicrobial properties.

2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

    Compound Description: This compound, featuring a benzofuran-oxadiazole structure, demonstrated potent antimicrobial activity. It was notably influenced by Laccase Catalysis, as reported by Fawad Zahoor et al. (2019).

    Relevance: Similar to 5-(tert-Butyloxycarbonylamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole, this compound contains the 1,3,4-oxadiazole moiety. This structural similarity suggests potential shared mechanisms of action or targets within the realm of antimicrobial activity.

2-(2-Fluorophenyl)-5-((2-phenylthiazol-4-yl)methyl)-1,3,4-oxadiazole

    Compound Description: This 2-Aryl-5-((2-arylthiazol-4-yl)methyl)1,3,4-oxadiazole derivative displayed notable antimicrobial activity in research by Mhaske et al. (2016).

    Relevance: While structurally distinct from 5-(tert-Butyloxycarbonylamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole, this compound highlights the significance of exploring diverse substitutions around the core oxadiazole ring for optimizing antimicrobial properties.

2-(4-Chlorophenyl)-5-(2-(2-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)ethyl)phenyl)-1,3,4-oxadiazole

    Compound Description: This triazole-conjugated 2,5-diaryl substituted 1,3,4-oxadiazole emerged as a lead compound with promising antimicrobial activity in studies by Atcha et. al. (2020).

    Relevance: This compound showcases the potential of incorporating a triazole ring system in conjunction with the oxadiazole moiety. While not directly present in 5-(tert-Butyloxycarbonylamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole, the exploration of triazole-containing analogs could be valuable in drug discovery efforts.

2-(3,4-Dimethoxyphenyl)-5-(2-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methoxy)phenyl-1,3,4-oxadiazole

    Compound Description: This compound, another triazole-conjugated 2,5-diaryl substituted 1,3,4-oxadiazole, exhibited significant antimicrobial activity, marking it as a lead compound in research by Atcha et al. (2020).

    Relevance: Like the previous compound, this molecule reinforces the potential of exploring triazole-containing analogs of 5-(tert-Butyloxycarbonylamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole in the search for novel antimicrobial agents.

    Compound Description: Identified as a lead compound by Atcha et al. (2020), this triazole-conjugated 2,5-diaryl substituted 1,3,4-oxadiazole displayed substantial antimicrobial activity.

    Relevance: This compound, along with the previous two, further underscores the potential of triazole-containing analogs of 5-(tert-Butyloxycarbonylamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole for antimicrobial drug discovery.

    Compound Description: This 1,3,4-oxadiazole linked benzopyrimidinone conjugate showed promise as an antimicrobial agent in research by Romdhane et. al. (2020).

    Relevance: Although structurally distinct from 5-(tert-Butyloxycarbonylamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole, this compound emphasizes the potential of exploring various heterocyclic ring systems linked to the oxadiazole core for enhancing antimicrobial activity.

5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one

    Compound Description: This compound, developed as an antimicrobial agent by Süleymanoğlu et. al. (2020), features a triazole ring linked to the oxadiazole moiety.

    Relevance: This structure emphasizes the potential of linking a triazole ring to the oxadiazole core for enhancing antimicrobial activity. This information could be relevant for designing potential analogs of 5-(tert-Butyloxycarbonylamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole.

Quinoxaline-Oxadiazole Hybrids

    Compound Description: This class of compounds, developed by Patel et. al. (2018), demonstrated potential as antimicrobial agents.

    Relevance: This example highlights the strategy of combining distinct heterocyclic systems, in this case, quinoxaline and oxadiazole, for developing novel antimicrobial agents. This approach could inspire the design of new analogs of 5-(tert-Butyloxycarbonylamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole.

N2-(phenoxyacetyl)‐N‐[4‐(1‐piperidinylcarbonyl)benzyl]glycinamide

    Compound Description: This compound is a known anti-HIV-1 compound. It binds to the phosphatidylinositol (4,5)‐bisphosphate (PI(4,5)P2) binding pocket of the HIV‐1 matrix (MA) protein.

    Relevance: This compound is not structurally related to 5-(tert-Butyloxycarbonylamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole. It is mentioned in the context of a virtual screening study that aimed to identify novel inhibitors of HIV-1 assembly.

2‐(4‐{[3‐(4‐fluorophenyl)‐1,2,4‐oxadiazol‐5‐yl]methyl})‐1‐piperazinyl)‐N‐(4‐methylphenyl)acetamide

    Compound Description: This compound is one of the three new compounds that showed antiviral activity in an HIV-1 replication assay using primary human peripheral blood mononuclear cells.

    Relevance: This compound shares the 1,2,4-oxadiazole moiety with 5-(tert-Butyloxycarbonylamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole. The presence of the 4-fluorophenyl group attached to the oxadiazole ring in both compounds further strengthens their structural similarity.

3‐(2‐ethoxyphenyl)‐5‐[[4‐(4‐nitrophenyl)piperazin‐1‐yl]methyl]‐1,2,4‐oxadiazole

    Compound Description: This compound is one of the three new compounds that showed antiviral activity in an HIV-1 replication assay using primary human peripheral blood mononuclear cells.

    Relevance: Similar to 5-(tert-Butyloxycarbonylamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole, this compound contains the 1,2,4-oxadiazole ring system. This structural feature suggests a possible shared mechanism of action or target related to their antiviral activity.

N‐[4‐ethoxy‐3‐(1‐piperidinylsulfonyl)phenyl]‐2‐(imidazo[2,1‐b][1,3]thiazol‐6‐yl)acetamide

    Compound Description: This compound is one of the three new compounds that showed antiviral activity in an HIV-1 replication assay using primary human peripheral blood mononuclear cells.

    Relevance: While structurally distinct from 5-(tert-Butyloxycarbonylamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole, this compound's antiviral activity highlights the potential of exploring diverse heterocyclic ring systems for antiviral drug discovery.

Properties

CAS Number

1053656-53-3

Product Name

5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole

IUPAC Name

tert-butyl N-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate

Molecular Formula

C14H16FN3O3

Molecular Weight

293.29 g/mol

InChI

InChI=1S/C14H16FN3O3/c1-14(2,3)20-13(19)16-8-11-17-12(18-21-11)9-4-6-10(15)7-5-9/h4-7H,8H2,1-3H3,(H,16,19)

InChI Key

UOXZKFSGYPWRLV-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)F

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.